Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate
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Overview
Description
Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate is a fluorinated organic compound with the molecular formula C7H9F6O3. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate typically involves the esterification of 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with isopropanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes, where the reactants are continuously fed into a reactor. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to specific enzymes and receptors, thereby modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid
- Ethyl 2-hydroxy-2-(trifluoromethyl)propanoate
- ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid
Uniqueness
Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate stands out due to its specific ester functional group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and resistance to chemical degradation .
Properties
IUPAC Name |
propan-2-yl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F6O3/c1-3(2)16-4(14)5(15,6(8,9)10)7(11,12)13/h3,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVNPPUQTLYFNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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